4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide
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Overview
Description
4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 4H-1,2,4-triazole-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the use of coupling reagents and catalysts to facilitate the reaction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, reducing the time and resources required .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced triazole compounds .
Scientific Research Applications
4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. .
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as nonlinear optical materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions, providing insights into biological processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological effects. The compound’s ability to inhibit enzymes like dehydroquinase and shikimate kinase makes it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-triazol-3-yl cycloalkanols: These compounds share the triazole moiety and exhibit similar biological activities.
1,2,4-triazole analogues: These analogues have variations in their substituents but retain the core triazole structure, leading to comparable properties.
Uniqueness
4-butoxy-N-(4H-1,2,4-triazol-3-yl)benzamide is unique due to its specific butoxy and benzamide substituents, which confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16N4O2 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-butoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C13H16N4O2/c1-2-3-8-19-11-6-4-10(5-7-11)12(18)16-13-14-9-15-17-13/h4-7,9H,2-3,8H2,1H3,(H2,14,15,16,17,18) |
InChI Key |
LVOSGPQWQVEIRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC=NN2 |
Origin of Product |
United States |
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